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4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11906078
M. Wt: 193.24 g/mol
InChI Key: LHHUYPGDXTWZQB-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of 1-Aminoindane Derivatives

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents and research compounds. rsc.orgacs.org These molecules are recognized for their rigid framework, which helps in positioning key pharmacophoric features in a defined three-dimensional space. The amine group at the 1-position is a common feature that can be readily modified to modulate the compound's physicochemical properties and biological activity.

The parent compound, 1-aminoindane, is a simple yet versatile building block in organic synthesis. sigmaaldrich.comnih.gov The introduction of substituents on the aromatic ring or the cyclopentane (B165970) moiety can significantly alter the compound's properties. For instance, the presence of methoxy (B1213986) groups, as in the case of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine, can enhance a molecule's lipophilicity and its ability to cross cellular membranes. Furthermore, the position of these methoxy groups is crucial; in this case, their placement at the 4 and 7 positions influences the electron density of the benzene (B151609) ring and can direct further chemical transformations.

Significance of this compound as a Focus of Advanced Chemical Research

While specific research exclusively detailing this compound is not extensively documented in publicly available literature, its structural motifs suggest significant research potential. The dimethoxy substitution pattern on the indane ring is found in compounds investigated for their interaction with sigma receptors, which are implicated in neurological disorders and cancer. nih.gov For example, derivatives of 6,7-dimethoxy-isoquinoline, a related heterocyclic structure, have been studied for their high affinity and selectivity for σ2 receptors. nih.gov

The synthesis of this compound would likely start from 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a known chemical intermediate. uni.lu The conversion of the ketone to the amine can be achieved through various synthetic methodologies, such as reductive amination. The resulting primary amine provides a handle for further derivatization, allowing for the exploration of a wide chemical space and the generation of compound libraries for screening purposes.

Overview of Current Research Trends in Substituted 2,3-Dihydro-1H-indene Chemistry

Research into substituted 2,3-dihydro-1H-indene derivatives is an active area of investigation with diverse applications. A significant trend is the development of these compounds as anticancer agents. For instance, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors, showing potent anti-angiogenic and antitumor activity. nih.gov The substitution pattern on the indene (B144670) core is critical for these activities, with variations in the number and position of methoxy groups leading to significant differences in antiproliferative effects. nih.gov

Another important research direction is the synthesis of novel heterocyclic systems derived from 2,3-dihydro-1H-indene scaffolds. These efforts aim to create complex molecular architectures with potential applications in materials science and medicinal chemistry. nih.gov The functionalization of the indene core through modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, allows for the efficient construction of a wide range of derivatives. nih.gov

Furthermore, the development of stereoselective synthetic methods for producing enantiomerically pure 1-aminoindane derivatives is a key focus. rsc.org The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause unwanted side effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B11906078 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6,8H,3-4,12H2,1-2H3

InChI Key

LHHUYPGDXTWZQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(C2=C(C=C1)OC)N

Origin of Product

United States

Synthetic Methodologies for 4,7 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Analogous Indane Amines

Strategies for Racemic Synthesis

Racemic 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine is commonly synthesized from its corresponding ketone precursor, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The construction of this indanone core is a critical step, with various methodologies developed to achieve this.

Synthesis from 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one and Related Indanones

The conversion of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one to the desired amine is a well-established route. This typically involves the reduction of the ketone to an alcohol, followed by conversion to the amine, or through direct reductive amination.

The initial step in many synthetic pathways involves the reduction of the carbonyl group of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one to form the corresponding alcohol, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comecochem.com.co The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, leading to the formation of a borate-alkoxide intermediate, which is then protonated by the solvent to yield the secondary alcohol. masterorganicchemistry.com

Table 1: Reduction of Indanones to Indanols

Ketone Precursor Reducing Agent Solvent Product Yield
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one Sodium Borohydride Methanol/Water 4,7-Dimethoxy-2,3-dihydro-1H-inden-1-ol High

Once the alcohol is obtained, it can be converted to the corresponding amine. A common and effective method proceeds through an azide (B81097) intermediate. This two-step process involves the activation of the alcohol, typically by converting it into a better leaving group such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or Staudinger reaction (using triphenylphosphine (B44618) followed by water). nih.govresearchgate.netorganic-chemistry.org This method is advantageous as it often proceeds with high yields and stereochemical control (in the case of chiral alcohols).

A direct conversion of a primary amine to an azide can be achieved using diazotransfer reagents. nih.govorganic-chemistry.org For instance, triflyl azide or imidazole-1-sulfonyl azide can convert primary amines to azides under mild conditions. organic-chemistry.org

Reductive amination offers a more direct route from the ketone to the amine. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent. organic-chemistry.org The ketone first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. ecochem.com.comasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the ketone. masterorganicchemistry.com

Table 2: Reagents for Reductive Amination

Reducing Agent Key Features
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over ketones; reaction proceeds well at slightly acidic pH. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. ecochem.com.co

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of many indane amine derivatives is often stereospecific. Therefore, the development of methods for the enantioselective synthesis or chiral resolution of this compound is of great importance.

Enantioselective synthesis aims to produce a single enantiomer of the desired compound directly. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. Asymmetric reduction of the precursor ketone, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one, using a chiral reducing agent or a catalyst can provide the corresponding chiral alcohol, which can then be converted to the chiral amine with retention of stereochemistry. Organocatalytic methods, for instance using a quinine-derived squaramide, have been shown to be effective in asymmetric cycloadditions to form chiral heterocyclic systems. rsc.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the amine into its individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. Another powerful technique for chiral separation is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentiate between the enantiomers. nih.gov

Asymmetric Hydrogenation of Oxime and Imine Precursors

Asymmetric hydrogenation of prochiral imines or their precursors is one of the most direct and atom-economical methods for producing chiral amines. This approach relies on the use of a chiral catalyst to stereoselectively deliver hydrogen to the C=N double bond of an imine derived from the corresponding indanone.

Transition metal complexes of rhodium and iridium are highly effective for the asymmetric hydrogenation of imines. nih.govnih.govyoutube.com These metals, when coordinated with chiral ligands, can create a chiral environment around the active site, enabling high levels of enantioselectivity.

For the synthesis of analogous amino-indanes, both rhodium and iridium-based catalysts have demonstrated significant utility. mdpi.comnih.gov For instance, iridium catalysts, in particular, are known for their high efficiency in the hydrogenation of challenging substrates, including sterically hindered imines. youtube.comnih.gov A notable industrial process for the synthesis of (S)-metolachlor, an agrochemical, utilizes an iridium-Xyliphos catalyst system for the asymmetric hydrogenation of an N-aryl imine, achieving over 10,000 tons per year, which underscores the scalability and robustness of this catalytic system. nih.gov Rhodium-based catalysts, often in conjunction with thiourea-containing bisphosphine ligands, have also been successfully employed for the asymmetric hydrogenation of unprotected N-H imines, providing the corresponding chiral amines in high yields (up to 97%) and enantiomeric excesses (up to 95% ee). nih.govnih.gov

In the context of indanone-derived imines, earth-abundant metal catalysts like manganese have also emerged as a sustainable alternative. A manganese catalyst with a facially coordinating P,N,N ligand has been shown to effectively catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. rsc.org

The key to high enantioselectivity in asymmetric hydrogenation lies in the design of the chiral ligand coordinated to the metal center. The ligand's structure dictates the chiral pocket of the catalyst, influencing how the substrate binds and the facial selectivity of the hydrogen transfer.

For rhodium and iridium-catalyzed hydrogenations, a vast array of chiral phosphine (B1218219) ligands have been developed. BIBOP-type ligands, which are C2-symmetric and P-chiral, have shown excellent reactivity and enantioselectivity, particularly when electron-donating groups like methoxy (B1213986) are present on the ligand backbone. researchgate.net For example, the Rh-ArcPhos catalyst has achieved high turnovers (up to 10,000) in the asymmetric hydrogenation of related cyclic enamides. researchgate.net

The electronic properties of the imine substrate, including the presence of methoxy groups on the indane ring, can significantly influence the catalytic activity and enantioselectivity. Studies on the palladium-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines have shown that an o-methoxy substituent on an aryl imine can lead to excellent enantioselectivity (99% ee). dicp.ac.cn This highlights the importance of electronic interactions between the substrate and the catalyst. The design of ligands that can form specific interactions, such as hydrogen bonds or have complementary electronic properties with the substrate, is a crucial aspect of optimizing the catalytic system for a specific target like this compound.

Table 1: Examples of Ligand Effects in Asymmetric Hydrogenation of Imines and Analogous Substrates

Catalyst System Substrate Type Ligand Enantiomeric Excess (ee) Reference
Pd(OCOCF3)2 o-methoxy-substituted aryl imine (S)-SegPhos 99% dicp.ac.cn
[Rh(cod)Cl]2 Tetrasubstituted Enamide ArcPhos >99% researchgate.net
[IrCl(COD)]2 MEA imine (R,SFc)-Xyliphos ~90% nih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselectivity of an enzyme with an in-situ racemization of the slower-reacting enantiomer of the starting material, theoretically allowing for a 100% yield of a single enantiomerically pure product. researchgate.net

For the DKR of amines, lipases are commonly employed as the biocatalyst for the enantioselective acylation of one enantiomer of the amine. nih.govresearchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile lipase for this purpose. nih.gov

The racemization catalyst must be compatible with the enzyme and the reaction conditions. Palladium-based catalysts, such as Pd on barium sulfate (B86663) or a methoxy-substituted Shvo analogue, have proven effective for the racemization of primary amines under conditions compatible with lipase activity. nih.gov The choice of acyl donor is also critical, with reagents like ethyl methoxyacetate (B1198184) often providing faster reaction rates. nih.gov

A study on the DKR of 1-phenylethylamine, a structurally related benzylic amine, demonstrated that a combination of a ruthenium-based racemization catalyst and CALB could efficiently produce the corresponding amide in high yield and enantiomeric excess. nih.gov Furthermore, a hybrid catalyst system where a palladium racemization catalyst and a lipase are co-immobilized has been shown to increase the rate of DKR. nih.gov The application of these principles to this compound would involve screening various lipases and racemization catalysts to find a compatible and efficient system. The electronic nature of the methoxy groups on the aromatic ring could influence the rate of both the enzymatic resolution and the metal-catalyzed racemization.

Table 2: Conditions for Chemoenzymatic DKR of Benzylic Amines

Racemization Catalyst Biocatalyst Acyl Donor Temperature Yield (ee) Reference
Pd on BaSO4 Novozym-435 Ethyl acetate 70°C High (High) nih.gov
Methoxy-substituted Shvo analogue Novozym-435 Ethyl methoxyacetate 90°C High (>99%) nih.gov

Diastereomeric Resolution via Chiral Auxiliaries and Salt Formation

Classical resolution via the formation of diastereomeric salts is a well-established and often scalable method for separating enantiomers. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility. libretexts.org

Tartaric acid and mandelic acid are commonly used chiral resolving agents for amines due to their availability in enantiomerically pure forms and their ability to form crystalline salts. mdpi.comlibretexts.org The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the solvent system, which influence the crystallization and the difference in solubility between the two diastereomeric salts. google.com

For the resolution of 1-aminoindan, a patent describes the use of (2R,3R)-tartaric acid in methanol to fractionally crystallize the diastereomeric salts. google.com Research on the resolution of 1-arylethylamines has shown that the efficiency of the resolution with mandelic acid or p-methoxymandelic acid is strongly correlated with the crystal structure of the resulting diastereomeric salts. rsc.org The formation of a stable hydrogen-bond network in the crystal lattice of the less-soluble salt is a key factor for successful separation. rsc.org

When considering the resolution of this compound, the presence of the two methoxy groups on the aromatic ring would influence the electronic and steric properties of the amine, and therefore its interaction with the chiral acid. It is likely that a screening of different chiral acids and solvents would be necessary to identify the optimal conditions for the selective crystallization of one of the diastereomeric salts. The methoxy groups could potentially participate in hydrogen bonding or other non-covalent interactions within the crystal lattice, affecting the solubility of the diastereomeric salts.

Table 3: Chiral Acids Used in the Resolution of Amines

Chiral Acid Amine Type Key Finding Reference
(2R,3R)-Tartaric Acid 1-Aminoindan Fractional crystallization in methanol google.com
Mandelic Acid / p-Methoxymandelic Acid 1-Arylethylamines Resolution efficiency depends on crystal structure and H-bonding rsc.org
(S)-Mandelic Acid 3-Methylamino-1-(2-thienyl)propan-1-ol Used to resolve the intermediate for duloxetine
Diastereomeric Amide Formation and Separation by Recrystallization

A classical yet effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent recrystallization. wikipedia.orglibretexts.orglibretexts.org This technique relies on the principle that diastereomers possess distinct physical properties, unlike enantiomers. libretexts.org

The process typically involves the reaction of a racemic amine, such as (±)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine, with a single enantiomer of a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of the resolving agent is often empirical and crucial for successful separation. wikipedia.org

Once the diastereomeric salts are formed, they can be separated by fractional crystallization. libretexts.org One of the diastereomers will typically be less soluble in a given solvent system and will crystallize out of the solution first. This less soluble salt can then be isolated by filtration. The completion of the resolution is often monitored by measuring the optical rotation of the crystallized material until a constant value is achieved. libretexts.org

After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. libretexts.org This liberates the free amine, now in an enantiomerically enriched or pure form. While this method can be labor-intensive and results in a theoretical maximum yield of 50% for the desired enantiomer from the racemate, it remains a widely used technique in both laboratory and industrial settings due to its reliability. wikipedia.orgresearchgate.net

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidAcid
(-)-Mandelic AcidAcid
(+)-Camphorsulfonic AcidAcid
BrucineBase
StrychnineBase
(R)-1-PhenylethanamineBase

Asymmetric Transamination of Ketones Utilizing Chiral Catalysts

Asymmetric transamination of prochiral ketones represents a highly atom-economical and efficient method for the synthesis of chiral amines. This biocatalytic approach often utilizes engineered ω-transaminase enzymes, which have demonstrated remarkable stereoselectivity. nih.govnih.govnih.gov The corresponding ketone precursor for this compound would be 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

The reaction involves the transfer of an amino group from a donor molecule, frequently an amino acid like L-alanine or an amine like isopropylamine, to the ketone substrate. nih.govresearchgate.net The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, leading to the formation of a single enantiomer of the amine product. nih.gov A significant advantage of this method is the potential for high enantiomeric excess (ee).

The development of robust transaminases through protein engineering has been a key factor in the widespread application of this methodology. tandfonline.comnih.gov For instance, the synthesis of the antidiabetic drug sitagliptin (B1680988) on a large scale was revolutionized by the development of a highly active and selective transaminase. nih.gov This process highlights the potential of biocatalysis to provide efficient, economical, and environmentally friendly routes to valuable chiral amines. nih.gov

Challenges in asymmetric transamination can include product inhibition and unfavorable reaction equilibria. nih.gov Strategies to overcome these issues include the use of an excess of the amine donor or the removal of the ketone byproduct to drive the reaction to completion. nih.govresearchgate.net

Table 2: Key Features of Asymmetric Transamination for Chiral Amine Synthesis

FeatureDescription
Catalyst Engineered ω-transaminase enzymes. nih.govnih.gov
Substrate Prochiral ketones (e.g., substituted indanones). nih.gov
Amine Donor L-alanine, isopropylamine, or other suitable amines. nih.govresearchgate.net
Stereoselectivity Typically high, often >99% ee. nih.gov
Advantages High atom economy, mild reaction conditions, environmentally benign. nih.gov
Challenges Product inhibition, unfavorable equilibrium. nih.gov

Catalytic Asymmetric Iminium Ion Cyclization Reactions

Catalytic asymmetric iminium ion cyclization reactions offer a powerful strategy for the construction of chiral nitrogen-containing heterocycles. acs.orgnih.gov This methodology can be envisioned as a potential pathway to synthesize substituted indane amines through the cyclization of a suitably functionalized acyclic precursor. The core of this approach involves the formation of a chiral iminium ion, which then undergoes an intramolecular cyclization to form the desired ring system with high stereocontrol.

In a typical sequence, a substrate containing both an imine or a precursor to an iminium ion and a nucleophilic moiety is treated with a chiral catalyst. The catalyst, often a chiral Brønsted acid or a Lewis acid complex, facilitates the formation of the iminium ion in a chiral environment. This chirality is then transferred during the subsequent intramolecular C-C or C-heteroatom bond formation, leading to an enantioenriched product.

For example, intramolecular cyclizations of ester enolate-imine reactions have been shown to produce polycyclic β-lactams and cyclic β-amino acid derivatives with excellent stereocontrol. acs.orgnih.gov While not a direct synthesis of indane amines, this illustrates the principle of using intramolecular cyclizations involving iminium ions to create chiral amine-containing cyclic structures. The development of catalysts that can effectively promote the cyclization of precursors to form the indane ring system would be a valuable extension of this methodology.

Copper-Hydride-Catalyzed Hydroamination of Alkenes and Alkynes as an Indirect Approach

Copper-hydride catalyzed hydroamination has emerged as a robust and versatile method for the synthesis of enantioenriched secondary and tertiary amines from readily available alkenes and alkynes. nih.govnih.gov This represents an indirect, yet powerful, approach to synthesizing chiral indane amines. The strategy would involve the synthesis of an appropriately substituted indene (B144670) or a related unsaturated precursor, followed by asymmetric hydroamination.

The reaction involves the net addition of an N-H bond across a carbon-carbon double or triple bond. The use of a copper(I) hydride catalyst, often generated in situ, in combination with a chiral ligand, allows for high levels of regio- and stereoselectivity. nih.gov Hydroxylamine (B1172632) esters are commonly employed as the electrophilic amine source in these transformations. nih.gov

This methodology has been successfully applied to a broad range of substrates, including both terminal and internal alkenes and alkynes, to produce a variety of chiral aliphatic amines with excellent efficiencies and enantioselectivities. nih.govnih.gov For the synthesis of an indane amine, one could envision the hydroamination of a substituted indene derivative. The regioselectivity of the addition would be a critical factor to control in order to obtain the desired 1-aminoindane structure.

Table 3: Overview of Copper-Hydride-Catalyzed Hydroamination

AspectDescription
Catalyst System Copper(I) source and a chiral ligand. nih.gov
Hydride Source Silanes are commonly used. nih.gov
Amine Source Electrophilic amine sources like hydroxylamine esters. nih.gov
Substrates Alkenes and alkynes. nih.govnih.gov
Products Enantioenriched secondary and tertiary amines. nih.gov

Methodological Advancements and Process Optimization in Indane Amine Synthesis

The industrial production of chiral amines, including indane derivatives, necessitates the development of not only novel synthetic methods but also the optimization of existing processes to ensure high yields, efficiency, and sustainability.

Development of High-Yielding and Efficient Reaction Protocols

Significant efforts have been directed towards developing high-yielding and efficient protocols for the synthesis of chiral amines. This includes the optimization of reaction conditions, catalyst loading, and substrate scope for various synthetic transformations. For instance, in reductive amination, a widely used method for amine synthesis, advancements have focused on developing catalysts that operate under milder conditions and tolerate a wider range of functional groups. jocpr.comjocpr.com

Biocatalytic methods, such as the aforementioned asymmetric transamination, have undergone extensive process optimization to become viable for large-scale manufacturing. nih.govtandfonline.com This includes strategies for enzyme immobilization, which allows for easier catalyst recovery and reuse, and the implementation of continuous flow processes. nih.gov Furthermore, techno-economic assessments guide the optimization process to ensure the economic viability of the biomanufacturing route. researchgate.nettandfonline.com An expeditious synthesis of 1-aminoindane derivatives has also been reported through a wikipedia.orgnih.gov-hydride shift mediated C(sp3)–H bond functionalization, showcasing the continuous search for more direct and efficient routes. rsc.org

Catalytic Systems Beyond Asymmetric Hydrogenation (e.g., Alumino Nickel Reductase)

While asymmetric hydrogenation has been a cornerstone of chiral amine synthesis, the field is continuously exploring alternative catalytic systems to broaden the scope and improve the efficiency of these transformations. acs.orgnih.gov The term "alumino nickel reductase" is not a standard descriptor in the literature, however, the development of novel reductive catalysts is an active area of research.

Biocatalysis offers a rich source of alternative catalytic systems. Amine dehydrogenases, for example, catalyze the reductive amination of ketones and aldehydes using ammonia as the amine source and a cofactor like NAD(P)H. researchgate.netnih.gov Protein engineering has been instrumental in adapting these enzymes to accept a wider range of substrates beyond their natural ones. nih.gov

In the realm of chemocatalysis, transition metals other than rhodium and ruthenium, which are common in asymmetric hydrogenation, are being explored. For instance, iridium-based catalysts have been developed for the efficient reductive amination of ketones. jst.go.jp Nickel complexes have also been employed in catalytic reductive amination reactions, offering a more cost-effective alternative. jocpr.com Furthermore, organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze asymmetric transformations, including the synthesis of chiral amines. youtube.com These advancements provide a diverse toolbox for the synthesis of complex chiral amines like this compound.

Influence of Solvent and Reaction Conditions on Synthesis Outcome

The synthesis of indane amines, including this compound, is highly dependent on the chosen solvent and reaction conditions. These parameters critically influence reaction rates, yields, and even the type of product formed. Key synthetic routes to primary indane amines typically involve the reductive amination of the corresponding indanone or the reduction of an indanone oxime. wikipedia.orggoogle.com

In specific synthetic pathways, the solvent can be a determining factor in the reaction's outcome. For instance, when using lithium dialkylaminoborohydrides, the choice between tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) as a solvent can dictate whether the reaction proceeds via reduction or amination. latech.edu In THF, reduction may be the primary pathway, while in dioxane, amination is often exclusively observed. latech.edu Temperature is another critical lever; in some systems, lower temperatures favor amination, while higher temperatures can promote competing reduction reactions. latech.edu

Catalysts are also central to the efficient synthesis of indane amines. Reductive amination of 1-indanone (B140024), a close analogue of the precursor to the title compound, can be achieved using various catalytic systems, each with different efficiencies and reaction conditions. researchgate.net These range from traditional noble metal catalysts to more novel, greener options. researchgate.net Similarly, the catalytic hydrogenation of indanone oximes can be performed with catalysts like palladium on charcoal (Pd/C) or Raney Nickel (Ra-Ni), with the reaction outcome being sensitive to hydrogen pressure and temperature. researchgate.net

The following table summarizes the influence of different catalytic systems on the reductive amination of 1-indanone, illustrating the impact of reaction conditions on product yield.

Table 1: Comparison of Catalytic Systems for the Reductive Amination of 1-Indanone

Catalyst/ReagentSolvent/ConditionsTimeYield (%)Reference
Thiamine hydrochloride60°C, stirring20 min98 researchgate.net
Co-P, H₂NH₃, 100°C, stirring48 h93 researchgate.net
B(C₆H₅)₃, NaBH₄EtOH, r.t.25 min90 researchgate.net
AlCl₃, PMHSEtOH, 70°C12 h88 researchgate.net
B(OSO₃H)/SiO₂, NaBH₄CH₃CN, r.t.20 min88 researchgate.net

Microwave-Assisted Synthetic Strategies for Indane Scaffolds

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, offering substantial advantages over conventional heating methods. rsc.org By using microwave radiation, reactions experience rapid and intense heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. youtube.comyoutube.com This efficiency stems from the direct heating of the bulk reaction material rather than the vessel walls, resulting in a more uniform and selective energy distribution. youtube.com

The synthesis of indane scaffolds and related heterocyclic systems has benefited significantly from these advancements. Indane-1,3-dione, a versatile building block, is frequently used in microwave-assisted multicomponent reactions to construct complex fused-ring systems. researchgate.net These reactions can be conducted under various conditions, including using solvents like ethanol or dimethylformamide (DMF), or even in solvent-free systems, which aligns with the principles of green chemistry. researchgate.netnih.gov For example, the synthesis of spiro-pyridines and other annulated systems from indane-1,3-dione can be achieved in minutes with high yields under microwave irradiation, a significant improvement over traditional methods. researchgate.net

The benefits of MAOS are not limited to multicomponent reactions. It has been effectively applied to accelerate various organic transformations, including the synthesis of imidazoles, triazoles, and other heterocycles that may be analogous to steps in a full synthesis of a complex indane derivative. youtube.com The technology eliminates the need for high-boiling point solvents in many cases and can facilitate reactions that are otherwise difficult to achieve. youtube.com

The following table provides a comparison between conventional heating and microwave-assisted methods for the synthesis of various heterocyclic structures, some of which are analogous to transformations involving indane scaffolds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]Not specified80°C, 15-20 minHigh yields (85-94%) rsc.org
Synthesis of Annulated Pyridines from Indane-1,3-dioneNot specified120°C, 4-12 minGood yields (75-92%) researchgate.net
Nucleophilic Aromatic Substitution12-24 hours~10 minutesYields increased from 35-60% to nearly 100% youtube.com
Fischer Indole Synthesis6-12 hours10-30 minutesYields increased from 60-70% to 75-92% youtube.com
Direct Amide SynthesisNot specifiedFast and effectiveHigh yields, no chromatographic purification needed nih.gov

Chemical Transformations and Derivatization Studies of 4,7 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Functionalization at the Amine Moiety

The primary amine group of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions such as urea (B33335) and thiourea (B124793) formation, N-alkylation, and N-acylation.

Formation of Urea and Thiourea Derivatives

The nucleophilic primary amine readily reacts with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. This type of transformation is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, the reaction of a primary amine with an appropriate isothiocyanate in a solvent like dimethylformamide can be refluxed to produce the target thiourea. researchgate.net Similarly, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives can proceed through hydrazinecarbothioamide intermediates, which are cyclized to form the desired heterocyclic core. nih.gov These reactions are fundamental in creating libraries of compounds for biological screening.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved through various synthetic methods. One common approach is acid-catalyzed N-alkylation using an alcohol precursor. For example, 5-methoxy-2,3-dihydro-1H-inden-1-ol can be reacted with various anilines in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in 1,2-dichloroethane (B1671644) to yield N-aryl-5-methoxy-2,3-dihydro-1H-inden-1-amines. arkat-usa.org This method highlights a pathway where the alcohol is activated to form a carbocation, which is then trapped by the amine.

N-acylation involves the introduction of an acyl group, typically by reacting the amine with an acyl chloride or anhydride. This reaction is generally straightforward and results in the formation of a stable amide linkage. These alkylation and acylation reactions are crucial for modifying the lipophilicity, steric bulk, and hydrogen bonding capacity of the parent amine. nih.govnih.gov

Derivatization for Enhanced Analytical and Spectroscopic Performance

Chemical derivatization is a powerful technique to improve the detection and analysis of amines in various analytical platforms, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). thermofisher.commdpi-res.com Reagents that introduce a chromophore or fluorophore can significantly enhance UV or fluorescence detection sensitivity. thermofisher.com

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react to form highly fluorescent and UV-active products, respectively. thermofisher.com In mass spectrometry, derivatization can improve ionization efficiency and provide characteristic fragmentation patterns, aiding in structural elucidation. For example, derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can form a stable Schiff base with the amine, improving detection in MALDI imaging mass spectrometry. nih.gov Another novel approach uses 1,3-oxazinoquinoline-4-one (Oq) based reagents, which allow for the differentiation of primary and secondary amines based on their unique fragmentation patterns in high-resolution mass spectrometry. nih.gov

Table 1: Common Derivatization Reagents for Amines

Reagent Abbreviation Functional Group Targeted Detection Method
o-Phthalaldehyde OPA Primary Amines Fluorescence, UV
9-Fluorenylmethyl chloroformate FMOC-Cl Primary and Secondary Amines Fluorescence, UV
5-Dimethylaminonaphthalene-1-sulfonyl chloride Dansyl-Cl Primary and Secondary Amines Fluorescence
Phenylisothiocyanate PITC Primary and Secondary Amines UV
4-Hydroxy-3-methoxycinnamaldehyde CA Primary Amines Mass Spectrometry (MALDI)

Modifications and Reactions of the Indane Ring System

The indane core, particularly its aromatic portion and the functional group at the 1-position (prior to amine formation), provides additional sites for chemical modification.

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of the 4,7-dimethoxyindane (B6254284) system is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, further functionalization on the aromatic ring would likely occur at the C5 or C6 positions, although steric hindrance could influence regioselectivity. The development of metal-catalyzed cross-coupling and C-H bond functionalization reactions has significantly expanded the toolbox for modifying such aromatic systems, allowing for the introduction of a wide range of substituents. rsc.org

Reactions at the Ketone/Alcohol Position (Prior to Amine Formation)

The synthesis of this compound typically starts from its ketone precursor, 4,7-dimethoxy-1-indanone. chemicalbook.comsigmaaldrich.com This ketone is a versatile intermediate that can undergo various reactions. nih.gov

A crucial step is the reduction of the ketone to the corresponding alcohol, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol. This is commonly achieved using reducing agents like sodium borohydride (B1222165). The resulting alcohol can then be converted into the target amine through several methods, including reductive amination or by converting the hydroxyl group into a good leaving group followed by nucleophilic substitution with an amine source.

The ketone itself can participate in other reactions, such as aldol (B89426) condensations. For example, 1-indanone (B140024) can react with 3,4-dimethoxybenzaldehyde (B141060) to form 2-(3,4-dimethoxybenzylidene)-1-indanone. nih.gov Furthermore, the ketone can be a substrate for derivatization reagents designed for carbonyl compounds, such as 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), to facilitate analysis by mass spectrometry. researchgate.net

Table 2: Selected Reactions of 4,7-Dimethoxy-1-indanone

Reaction Type Reagents Product Type
Ketone Reduction Sodium borohydride (NaBH4) Secondary Alcohol
Reductive Amination Amine source (e.g., NH3), Reducing agent (e.g., NaBH3CN) Primary Amine
Aldol Condensation Aldehyde (e.g., 3,4-dimethoxybenzaldehyde), Base α,β-Unsaturated Ketone
Derivatization Hydrazine derivatives (e.g., DMNTH) Hydrazone

Ring Rearrangements and Cyclization Strategies

The structural framework of this compound and its derivatives offers a versatile platform for the construction of novel heterocyclic systems through various ring rearrangement and cyclization strategies. These transformations are pivotal in medicinal chemistry and materials science for accessing complex molecular architectures.

One of the most prominent cyclization methods applicable to derivatives of this compound is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new heterocyclic ring. wikipedia.orgnih.gov For a derivative of this compound, this would typically involve its conversion into a β-arylethylamine-like structure, which could then undergo cyclization. The electron-rich nature of the dimethoxy-substituted benzene ring would facilitate the ring-closure step. wikipedia.org The general mechanism proceeds through the formation of an iminium ion, which then acts as the electrophile for the ring-closing aromatic substitution. depaul.edunih.gov This strategy is a cornerstone in the synthesis of β-carbolines and tetrahydroisoquinolines. nih.govljmu.ac.uk

Another powerful cyclization tool is the Bischler-Napieralski reaction . This intramolecular cyclodehydration of N-acyl-β-arylethylamines is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comorganic-chemistry.orgwikipedia.orgslideshare.net An N-acylated derivative of this compound could serve as a substrate for this reaction, leading to the formation of a dihydroisoquinoline-type fused ring system. The reaction is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile that drives the cyclization. nrochemistry.comorganic-chemistry.org The presence of electron-donating methoxy groups on the aromatic ring would enhance the nucleophilicity of the ring, favoring the intramolecular electrophilic attack. nrochemistry.com

The aza-Wittig reaction represents a modern and versatile strategy for the synthesis of nitrogen-containing heterocycles. This reaction involves the formation of an iminophosphorane from an azide (B81097), which then reacts with a carbonyl compound. mdpi.comrsc.org A suitably functionalized derivative of this compound, for instance, one bearing an azide group, could be converted into an iminophosphorane. Subsequent intramolecular reaction with a tethered aldehyde or ketone would lead to the formation of a new heterocyclic ring fused to the indane scaffold. mdpi.com This method offers a pathway to diverse ring systems under relatively mild conditions.

Radical cyclizations also present a viable route. For instance, a derivative of the target amine tethered to a 1,6-enyne could undergo a radical cascade cyclization to form complex polycyclic structures. rsc.org

The following table summarizes these potential cyclization strategies for derivatives of this compound.

Reaction NameSubstrate RequirementKey IntermediateProduct Type
Pictet-Spengler β-arylethylamine derivative + aldehyde/ketoneIminium ionTetrahydroisoquinoline-like
Bischler-Napieralski N-acyl-β-arylethylamine derivativeNitrilium ionDihydroisoquinoline-like
Aza-Wittig Azide derivative + intramolecular carbonylIminophosphoraneN-heterocycle
Radical Cascade Derivative with enyne moietyRadical speciesPolycyclic system

Intramolecular Photocycloaddition Reactions

Intramolecular photocycloaddition reactions are powerful tools in organic synthesis for the construction of complex, strained, or cage-like polycyclic systems in a single step. mdpi.com These reactions, initiated by the absorption of light, can lead to the formation of new rings through the interaction of an excited state chromophore with a ground state reactant within the same molecule.

For derivatives of this compound, intramolecular photocycloaddition can be envisioned by introducing a suitable photosensitive group and a reactive π-system. A common strategy involves the N-acylation of the amine with a group containing a double or triple bond, such as an α,β-unsaturated carbonyl system. Upon irradiation, the aromatic ring or another part of the molecule can act as the photosensitizer, leading to an excited state that can undergo cycloaddition with the tethered π-system.

The type of cycloaddition, such as [2+2], [4+2], or [4+4], depends on the nature of the interacting chromophores and the length and flexibility of the tether connecting them. mdpi.com For example, an N-alkenoyl derivative of this compound could potentially undergo an intramolecular [2+2] photocycloaddition between the alkene and a C=C bond of the aromatic ring, or a [4+2] cycloaddition. The feasibility and outcome of such reactions are highly dependent on the specific substitution pattern and the reaction conditions, including the wavelength of light and the presence of sensitizers or quenchers.

While specific examples involving this compound are not extensively documented, the principles of intramolecular photocycloaddition suggest a promising avenue for creating novel, complex scaffolds based on this amine. The following table illustrates a hypothetical intramolecular photocycloaddition.

SubstrateReaction TypePotential Product
N-cinnamoyl-4,7-dimethoxy-2,3-dihydro-1H-inden-1-amineIntramolecular [2+2] PhotocycloadditionFused cyclobutane (B1203170) ring system

Heck-Type Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org The intramolecular version of this reaction is particularly powerful for constructing carbo- and heterocyclic rings of various sizes. wikipedia.orgorganicreactions.org

For derivatives of this compound, an intramolecular Heck reaction could be employed by first preparing a substrate containing both an aryl or vinyl halide and a tethered alkene. For instance, the amine could be N-allylated, and a halide could be introduced onto the aromatic ring. Alternatively, the amine could be coupled with a halo-alkenoic acid.

The general mechanism of the intramolecular Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by intramolecular migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. wikipedia.orglibretexts.orgprinceton.edu The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and forms the cyclized product containing a new endo- or exocyclic double bond. wikipedia.orglibretexts.org

The regioselectivity and stereoselectivity of the intramolecular Heck reaction are often high and can be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org Chiral ligands can be used to achieve enantioselective cyclizations, leading to the formation of chiral centers with high stereocontrol. wikipedia.orgorganicreactions.org The reaction is known for its excellent functional group tolerance, making it suitable for complex molecule synthesis. organicreactions.org

A hypothetical intramolecular Heck reaction of a derivative of this compound is presented in the table below.

SubstrateCatalyst SystemProduct Type
N-allyl-5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-aminePd(OAc)₂ / PPh₃ / BaseFused N-heterocycle

Mechanistic Investigations of Transformations

Reaction Pathway Elucidation

Understanding the reaction pathways of the transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and controlling product outcomes.

In the case of the Pictet-Spengler reaction , mechanistic studies have firmly established the initial formation of a Schiff base between the amine and the carbonyl compound, which then protonates to form a highly electrophilic iminium ion. depaul.edunih.gov The subsequent and often rate-determining step is the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon. nih.gov For the 4,7-dimethoxy-substituted indane system, the electron-donating methoxy groups would activate the aromatic ring, facilitating this cyclization.

For the Bischler-Napieralski reaction , the mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. nrochemistry.comorganic-chemistry.orgwikipedia.org This is generated from the N-acyl derivative by the action of a strong dehydrating agent like POCl₃. The subsequent intramolecular electrophilic aromatic substitution leads to the cyclized product. nrochemistry.com

The intramolecular Heck reaction pathway is well-studied and typically involves a catalytic cycle. wikipedia.orglibretexts.org The cycle starts with the oxidative addition of a Pd(0) species into the aryl or vinyl halide bond. This is followed by the coordination of the tethered alkene and its subsequent migratory insertion into the Pd-C bond. The final step is a β-hydride elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The specific pathway (neutral, cationic, or anionic) can be influenced by the choice of ligands and additives. wikipedia.orglibretexts.org

Stereochemical Outcomes in Transformations

The stereochemical outcome of reactions involving derivatives of this compound is of significant interest, especially when new chiral centers are formed. The starting material itself can be chiral if a single enantiomer of the amine is used.

In cyclization reactions like the Pictet-Spengler or Bischler-Napieralski reactions, if the starting amine is chiral, the stereochemistry of the existing chiral center can influence the formation of a new stereocenter, leading to diastereomeric products. The degree of diastereoselectivity will depend on the transition state energies leading to the different diastereomers. The use of chiral auxiliaries or catalysts can also be employed to control the stereochemical outcome. osi.lv For example, enantioselective synthesis of 1-aminoindane derivatives has been achieved with high diastereo- and enantioselectivity using chiral catalysts. acs.org

In intramolecular Heck reactions , the stereochemistry of the product can be controlled by using chiral phosphine (B1218219) ligands on the palladium catalyst. wikipedia.orgorganicreactions.org These ligands create a chiral environment around the metal center, which can differentiate between the diastereomeric transition states of the cyclization, leading to one enantiomer of the product in excess. The stereochemistry of the β-hydride elimination step can also influence the final product's geometry.

The stereocontrolled synthesis of substituted indanes has been demonstrated through intramolecular cyclizations where the stereochemistry of the starting material dictates the stereochemistry of the product with high fidelity. nih.gov This highlights the potential for stereoselective transformations of this compound derivatives.

The table below summarizes the key factors influencing stereochemical outcomes in these transformations.

Reaction TypeKey Factors for Stereocontrol
Pictet-Spengler Chirality of starting amine, chiral catalysts/auxiliaries
Bischler-Napieralski Chirality of starting N-acyl amine, chiral reagents
Intramolecular Heck Chiral phosphine ligands, stereochemistry of starting material
Photocycloaddition Chirality of starting material, use of chiral sensitizers

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic arrangement.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J).

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the protons on the benzene (B151609) ring. The protons of the two methoxy (B1213986) groups (-OCH₃) would each appear as a sharp singlet, likely at different chemical shifts due to their distinct electronic environments. The protons of the five-membered ring, specifically at the C1, C2, and C3 positions, would present more complex splitting patterns. The proton at C1, being a chiral center, would couple with the adjacent protons at C2, resulting in a multiplet. The protons at C2 and C3 would also show characteristic multiplets due to their couplings with each other and with the proton at C1.

The ¹³C NMR spectrum, typically recorded with proton decoupling, displays a single peak for each unique carbon atom. This provides a direct count of the non-equivalent carbons in the molecule. The spectrum for this compound would be expected to show signals for the two aromatic carbons bearing methoxy groups, the two other aromatic carbons, the carbon of the chiral center (C1), the two carbons of the five-membered ring (C2 and C3), and the two carbons of the methoxy groups. The chemical shifts of these carbons are indicative of their electronic environment; for instance, carbons attached to oxygen atoms (the methoxy groups and the aromatic carbons C4 and C7) would resonate at a lower field (higher ppm values).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 4.1 - 4.3 t ~7.5
H-2 1.9 - 2.1, 2.4 - 2.6 m -
H-3 2.8 - 3.0, 3.0 - 3.2 m -
H-5 6.7 - 6.9 d ~8.0
H-6 6.7 - 6.9 d ~8.0
4-OCH₃ 3.8 - 3.9 s -
7-OCH₃ 3.8 - 3.9 s -

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 55 - 60
C-2 30 - 35
C-3 35 - 40
C-3a 130 - 135
C-4 145 - 150
C-5 110 - 115
C-6 115 - 120
C-7 145 - 150
C-7a 140 - 145
4-OCH₃ 55 - 60

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically those on adjacent carbons. For this compound, cross-peaks would be observed between H-1 and the protons on C-2, and between the protons on C-2 and C-3, confirming the structure of the five-membered ring. emerypharma.comoxinst.com

HSQC: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

Chiral NMR Spectroscopy Using Chiral Solvating Agents (CSAs)

Since this compound is a chiral molecule, containing a stereocenter at the C1 position, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. labcompare.com This is often achieved by using a chiral solvating agent (CSA).

When a CSA is added to a solution of the racemic amine, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the previously equivalent enantiomers. The integration of these split signals allows for the quantification of the enantiomeric excess. The choice of CSA is crucial and often determined empirically to achieve the best separation of signals.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is used to determine the molecular weight and to deduce the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₁H₁₅NO₂. The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₁₆NO₂⁺ 194.1176

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. sigmaaldrich.com

The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the amino group, the methoxy groups, or cleavage of the five-membered ring. Analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. For instance, the loss of a methyl group (CH₃) from a methoxy group is a common fragmentation pathway. The subsequent loss of carbon monoxide (CO) can also be observed.

By combining the information from these various spectroscopic and analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in a compound.

Key expected absorptions include:

N-H Stretching: The primary amine group (-NH₂) will typically exhibit two medium-to-weak bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroindene ring will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several peaks in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong band between 1650 and 1580 cm⁻¹.

C-O Stretching: The two methoxy groups will produce strong, characteristic C-O stretching bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3,4-tetrasubstituted) will give rise to characteristic strong absorption bands in the 900-675 cm⁻¹ "fingerprint" region, which can be highly diagnostic.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300Medium - Weak
Primary AmineN-H Bend (scissoring)1650 - 1580Strong - Medium
Aromatic RingC-H Stretch3100 - 3000Medium - Weak
Aliphatic RingC-H Stretch3000 - 2850Medium
Aromatic RingC=C Stretch1620 - 1450Medium - Weak
Methoxy GroupsC-O Stretch (asymmetric)1275 - 1200Strong
Methoxy GroupsC-O Stretch (symmetric)1075 - 1020Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.gov This technique is well-suited for the analysis of amines and is not significantly affected by aqueous backgrounds. ondavia.com

For this compound, the Raman spectrum would provide a molecular fingerprint, corroborating and supplementing the FT-IR data. nih.gov Key expected features include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching of the benzene ring are typically prominent in Raman spectra, often seen around 1600 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible, usually as a complex set of bands in the 3100-2850 cm⁻¹ region.

Skeletal Vibrations: The inden- core structure will produce a series of characteristic bands in the fingerprint region below 1500 cm⁻¹, which are useful for identification. researchgate.net

Table 3: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic RingC-H Stretch3100 - 3000Strong
Aliphatic RingC-H Stretch3000 - 2850Strong
Aromatic RingC=C Stretch (ring breathing)1610 - 1580Strong
Methoxy GroupsC-O Stretch1250 - 1000Medium
Indene (B144670) SkeletonRing Puckering/Deformation< 1000Medium - Strong

X-ray Crystallography for Absolute Configuration Determination

The amine group in this compound is attached to a chiral center at the C1 position of the indene ring system. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-. X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov

The technique requires a high-quality single crystal of an enantiopure compound. researchgate.net This can be achieved by crystallizing one of the pure enantiomers directly or by forming a diastereomeric salt with a chiral resolving agent of a known absolute configuration. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netmit.edu This effect, which is most pronounced for heavier atoms, causes a small but measurable difference in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net By analyzing these intensity differences (the Bijvoet differences), the true, three-dimensional arrangement of atoms in space can be determined, unambiguously assigning the R or S configuration to the chiral center. nih.gov Modern techniques and detectors have improved to the point where the absolute configuration of molecules containing only light atoms (like carbon, nitrogen, and oxygen) can often be determined with high confidence, provided the crystal quality is sufficient. mit.edu

Imaging Mass Spectrometry for Spatial Analysis (e.g., MALDI IMS of related amines)

Imaging Mass Spectrometry (IMS) is a powerful analytical tool that visualizes the spatial distribution of molecules directly within tissue sections without the need for chemical labeling. nih.govtmc.edu Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common IMS technique used for a wide range of molecules, including drugs and their metabolites. nih.gov

MALDI IMS could be applied to study the spatial pharmacology of this compound. columbia.edu The general workflow involves taking a thin tissue section (e.g., from a rodent brain), coating it with a chemical matrix that absorbs laser energy, and then scanning a laser across the entire surface. frontiersin.org At each spot (pixel), the laser desorbs and ionizes molecules from the tissue, which are then analyzed by a mass spectrometer. This process generates a full mass spectrum for each pixel, allowing for the creation of an ion-density map that shows the location and relative abundance of the parent drug and any of its metabolites. nih.gov

A significant challenge in analyzing small, polar molecules like amines is their often low ionization efficiency and potential interference from matrix ions. nih.gov To overcome this, on-tissue chemical derivatization can be employed. This involves spraying the tissue with a reagent that reacts with the amine group to form a derivative that is more easily ionized, thereby enhancing detection sensitivity and enabling robust visualization of its distribution in different anatomical regions. nih.govnih.gov This approach provides critical insights into drug absorption, distribution, and metabolism within a histological context. tmc.eduresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical methods are at the forefront of computational studies, providing a detailed picture of a molecule's behavior at the electronic level. These methods are crucial for understanding the fundamental properties of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. researchgate.netrsc.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation. researchgate.netrsc.org This process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the puckering of the five-membered dihydroindene ring and the orientation of the methoxy (B1213986) and amine substituents relative to the bicyclic core would be determined. The electronic structure analysis reveals the distribution of electron density throughout the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterAtom Pair/GroupCalculated Value (Illustrative)
Bond LengthC1-N1.47 Å
Bond LengthC4-O(methoxy)1.36 Å
Bond LengthC7-O(methoxy)1.36 Å
Bond AngleH-N-H107.5°
Dihedral AngleC4-C5-C6-C7~0° (aromatic ring)
Dihedral AngleC1-C2-C3-C3aVariable (ring pucker)

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaSignificance (Illustrative)
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Measure of electrophilic character.

Note: The significance descriptions are general; specific values would be derived from the calculated HOMO and LUMO energies.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. rsc.org Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.orgresearchgate.net

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. rsc.org These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated, providing another layer of structural verification. rsc.org

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions.

Mapping Reaction Pathways and Transition States

For any proposed chemical transformation involving this compound, computational methods can be used to map the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical structure for understanding the reaction mechanism. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate these transient structures.

Computational Insights into Stereoselectivity

Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of chemical reactions. For chiral molecules like this compound, understanding the factors that govern stereoselectivity is paramount for their application in asymmetric synthesis. While specific computational studies on the stereoselective synthesis of this exact amine are not extensively documented in publicly available literature, general principles and methodologies can be applied to understand the likely stereochemical behavior.

The stereoselectivity in the synthesis of chiral amines is often directed by the use of chiral auxiliaries or catalysts. wikipedia.orgsigmaaldrich.com Computational models, typically employing density functional theory (DFT) or high-level ab initio methods, can be used to investigate the transition states of the key bond-forming steps. By comparing the energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be determined.

For instance, in the synthesis of chiral amines, a common strategy involves the diastereoselective alkylation of an amide derived from a chiral auxiliary. nih.gov Computational analysis of such a reaction would involve modeling the enolate intermediate and its subsequent reaction with an electrophile. The calculations would aim to elucidate the steric and electronic interactions that favor the formation of one diastereomer over the other. The diastereomeric ratio can be predicted from the calculated energy difference between the diastereomeric transition states.

Another avenue for computational investigation is the chiral resolution of a racemic amine. nih.govrsc.org This process often involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives. google.com Computational methods can be employed to study the non-covalent interactions within the crystal lattice of these diastereomeric salts, helping to understand the basis for their differential solubility which is crucial for successful separation. rsc.org

In the context of this compound, a plausible synthetic route could involve the reduction of a corresponding imine or the amination of a chiral precursor. Computational studies could model these transformations to predict which enantiomer would be preferentially formed, guiding the selection of reagents and reaction conditions for optimal stereocontrol.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of a molecule and understand its dynamic behavior.

For this compound, conformational analysis would focus on the puckering of the five-membered ring and the orientation of the methoxy and amine substituents. The relative energies of different conformers can be calculated using quantum mechanical methods. These calculations can reveal the most stable conformations and the energy barriers to interconversion between them. The presence of the two methoxy groups on the aromatic ring can significantly influence the conformational preferences of the dihydroindene core through steric and electronic effects.

Molecular dynamics simulations provide a time-resolved picture of the molecular motions. By simulating the molecule's trajectory over time, MD can reveal how the molecule explores its conformational space under specific conditions of temperature and solvent. This is particularly important for understanding how the molecule might interact with a biological target or a reactant in a chemical transformation.

For example, MD simulations could be used to study the conformational dynamics of this compound in an aqueous solution. This would provide insights into the solvent's effect on the conformational equilibrium and the accessibility of the amine group for potential interactions. The simulations can also be used to calculate important properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and flexibility of different parts of the molecule.

Applications in Synthetic Organic Chemistry As Advanced Building Blocks

Role as Chiral Scaffolds in Asymmetric Synthesis

The inherent chirality of 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine, particularly after resolution into its distinct enantiomers, offers a robust platform for asymmetric synthesis. This specialized area of chemistry focuses on the selective production of a single enantiomer of a chiral molecule, which is a critical consideration in the creation of numerous modern materials and catalysts.

Utilization in the Synthesis of Other Chiral Compounds

The primary amine group of this compound serves as a functional handle to impart chirality to other molecules. By functioning as a chiral auxiliary, it can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Following the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched or pure product.

While specific, documented examples of this compound being employed as a chiral auxiliary for the synthesis of other discrete chiral compounds are not extensively reported in readily accessible scientific literature, the underlying principle is firmly established with structurally analogous chiral amines. For instance, other chiral 1-aminoindanes have been effectively utilized in diastereoselective reactions to forge new stereocenters with a high degree of stereochemical control. The conformationally restricted nature of the indane skeleton is pivotal in creating a well-defined steric environment that influences the trajectory of incoming reagents.

Application in Ligand Design for Catalysis

A significant and widespread application of chiral amines is in the synthesis of chiral ligands for the field of asymmetric catalysis. These ligands coordinate to a metallic center, thereby generating a chiral catalytic complex capable of mediating a broad spectrum of enantioselective chemical transformations.

The amine functionality of this compound can be readily derivatized to introduce phosphine (B1218219), imine, or other moieties capable of coordinating to metals. The resultant ligands can subsequently be complexed with various transition metals, such as rhodium, iridium, and palladium. Although specific catalytic systems constructed from ligands derived from this compound are not prominently detailed in the literature, this general methodology represents a fundamental strategy in modern asymmetric catalysis. The steric bulk and electronic properties of the dimethoxyindane backbone are anticipated to exert a significant influence on the catalytic efficacy and the degree of enantioselectivity achieved by the corresponding metal complex.

Precursors for the Construction of Complex Chemical Structures

Beyond its potential utility in asymmetric synthesis, this compound functions as a versatile starting material for the assembly of more elaborate and intricate molecular architectures.

Integration into Multi-Step Synthetic Sequences

This amine can serve as a pivotal component in multi-step total synthesis campaigns targeting the preparation of complex natural products or custom-designed molecules possessing specific architectural features. Its molecular structure presents several loci for chemical modification. The primary amine group can undergo acylation, alkylation, or be transformed into a variety of other functional groups. The aromatic ring, activated by the presence of the methoxy (B1213986) groups, is rendered susceptible to electrophilic substitution reactions, which allows for the strategic introduction of further functionality.

For instance, the amine could conceptually act as a precursor for the synthesis of substituted tetrahydroisoquinolines, a structural motif commonly encountered in alkaloid natural products. The diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been successfully reported, which highlights the synthetic utility of related structural frameworks in the construction of complex heterocyclic systems.

Synthesis of Analogs for Exploring Chemical Reactivity and Structure-Property Relationships (excluding biological activity)

The synthesis of analogs of this compound represents a valuable approach for investigating how structural modifications can modulate chemical properties and reactivity. Through the systematic variation of substituents on the aromatic nucleus or the indane core, chemists can deduce crucial structure-property relationships.

For example, the modification of the methoxy groups to alternative alkoxy functionalities, or their replacement with either electron-withdrawing or electron-donating groups, would predictably alter the electronic character of the aromatic ring. This, in turn, would be expected to impact the reactivity of both the amine and the aromatic system in a range of chemical transformations. The synthesis and subsequent crystallographic analysis of related structures furnish valuable data regarding molecular conformation and intermolecular interactions, which can inform the rational design and comprehension of novel analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4,7-dimethoxy-2,3-dihydro-1H-inden-1-amine?

  • Methodological Answer : A common approach involves starting from indanone derivatives. For example, methoxy groups can be introduced via electrophilic aromatic substitution or Ullmann coupling. Reductive amination (e.g., using sodium cyanoborohydride or catalytic hydrogenation) is then applied to the ketone intermediate. Purification often involves hydrochloride salt formation, as seen in related dihydroindenamine syntheses . For stepwise optimization, refer to Guo et al.'s protocols for tetrahydroindazole derivatives, which emphasize controlling reaction temperature and stoichiometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze the aromatic region (¹H NMR) for methoxy proton signals (~δ 3.8–4.0 ppm) and dihydroindene backbone protons (δ 2.5–3.5 ppm). ¹³C NMR should confirm quaternary carbons adjacent to methoxy groups.
  • Mass Spectrometry : ESI+ or HRMS can verify the molecular ion peak (e.g., m/z ~207 [M+H]⁺ for C₁₁H₁₅NO₂).
  • HPLC : Use reversed-phase chromatography with UV detection to assess purity (>95%) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amine and methoxy groups. Hydrochloride salt formation (common in similar amines) improves aqueous solubility .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC, especially under acidic/basic conditions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Reaction temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent (MeOH vs. EtOH).
  • Response Variables : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may accelerate reductive amination but risk byproduct formation .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to model interactions with target receptors (e.g., serotonin or dopamine receptors, given structural similarity to psychoactive amines). Focus on the methoxy groups' electron-donating effects on binding affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) quantify efficacy .

Q. How to resolve contradictions in reported spectral data for dihydroindenamine derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09).
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in crowded spectral regions .

Q. What mechanistic insights explain the reactivity of the methoxy groups under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor demethylation rates via HPLC under varying pH. Methoxy groups are susceptible to acid-catalyzed hydrolysis (e.g., HBr/AcOH), forming phenolic intermediates.
  • Isotope Effects : Use deuterated solvents (D₂O) to probe proton transfer mechanisms in hydrolysis pathways .

Methodological Challenges and Solutions

Q. How to address low yields in reductive amination steps?

  • Solution :

  • Catalyst Screening : Test alternatives to Pd/C, such as RuCl₃/NaBH₄ or immobilized enzymes.
  • Protecting Groups : Temporarily protect the amine with Boc groups to prevent side reactions .

Q. What experimental controls are critical for reproducibility in biological assays?

  • Solution :

  • Positive/Negative Controls : Include known receptor agonists/antagonists (e.g., serotonin for neurological assays).
  • Solvent Blanks : Account for DMSO effects on cell viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.